molecular formula C22H19FN2O3S B2855386 2-(2-ethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941928-84-3

2-(2-ethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2855386
CAS No.: 941928-84-3
M. Wt: 410.46
InChI Key: HMKDQICARVSLBH-UHFFFAOYSA-N
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Description

The compound 2-(2-ethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, a heterocyclic scaffold known for its pharmaceutical relevance. Structurally, it features a benzothiadiazine core substituted with a 2-ethylphenyl group at position 2 and a 4-fluorobenzyl moiety at position 2. Its fluorinated benzyl group may improve metabolic stability and binding affinity compared to non-fluorinated derivatives, as seen in related compounds .

Properties

IUPAC Name

2-(2-ethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-2-17-7-3-4-8-19(17)25-22(26)24(15-16-11-13-18(23)14-12-16)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDQICARVSLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-ethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H18FN2O2S\text{C}_{18}\text{H}_{18}\text{F}\text{N}_2\text{O}_2\text{S}

This structure features a benzothiadiazine core with substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of benzothiadiazines often includes:

  • Anticancer properties
  • Antimicrobial effects
  • Neuroprotective effects

Anticancer Activity

Research indicates that derivatives of benzothiadiazines exhibit significant antiproliferative activity against various cancer cell lines. For example, fluorinated analogs have shown potent effects in inhibiting cancer cell growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Case Study: Antiproliferative Activity
A study investigating fluorinated benzothiadiazoles demonstrated their ability to induce cell death in sensitive cancer cells without a biphasic dose-response relationship. This suggests that modifications in the chemical structure can enhance therapeutic efficacy while minimizing side effects .

CompoundCell LineIC50 (µM)Mechanism of Action
5F 203Breast5.0Induces CYP1A1 expression
DF 203Ovarian3.5DNA adduct formation

Antimicrobial Effects

Benzothiadiazine derivatives have also been evaluated for their antimicrobial properties. The presence of fluorine substituents appears to enhance the antimicrobial potency against various pathogens.

Research Findings
In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Neuroprotective Effects

The neuroprotective potential of benzothiadiazines is an emerging area of research. Compounds have been tested in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation in neuronal cells.

Neurochemical Profiling

A study utilizing zebrafish models indicated that certain benzothiadiazine derivatives could modulate neurotransmitter levels and protect against chemically induced seizures. This neuroprotective effect was linked to alterations in the levels of neurosteroids and neurotransmitters such as serotonin and GABA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight Reported Bioactivity Key References
Target Compound :
2-(2-Ethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
2: 2-Ethylphenyl
4: 4-Fluorobenzyl
C₂₃H₂₀FN₂O₃S 432.48 (calculated) Inferred: Potential anti-inflammatory/analgesic (based on structural analogs)
4-(3-Chlorobenzyl)-2-(3-Fluoro-4-Methylphenyl) Analog
(CAS 893790-31-3)
2: 3-Fluoro-4-methylphenyl
4: 3-Chlorobenzyl
C₂₁H₁₆ClFN₂O₃S 430.88 Not explicitly stated; chloro/fluoro groups suggest enhanced receptor interaction
4-(2-Fluorobenzyl)-2-(4-Methoxyphenyl) Analog
(PubChem entry)
2: 4-Methoxyphenyl
4: 2-Fluorobenzyl
C₂₂H₁₈FN₂O₄S 441.45 Methoxy group may improve solubility; fluorobenzyl enhances metabolic stability
4-Benzyl-2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxide
(CAS 964-08-9)
4: Benzyl
(No substituent at position 2)
C₁₄H₁₂N₂O₃S 288.32 Simpler structure; foundational data for SAR studies in benzothiadiazines
7-Chloro-2-Methyl Derivative
(CAS 5997-28-4)
2: Methyl
7: Chloro
C₈H₇ClN₂O₃S 246.67 Chlorine atom increases electrophilicity, potentially enhancing antibacterial activity
Meloxicam
(CAS 71125-38-7)
2: Methyl
4: 5-Methyl-2-thiazolyl
C₁₄H₁₃N₃O₄S₂ 315.40 Clinically used NSAID; demonstrates COX-2 selectivity

Structural and Functional Insights

Impact of Substituents on Bioactivity

  • Fluorinated Groups: The 4-fluorobenzyl substituent in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like the 4-benzyl derivative (CAS 964-08-9) . Fluorine’s electron-withdrawing effects may also strengthen hydrogen bonding with target proteins, as observed in orexin receptor ligands .
  • Ethyl vs.
  • Chlorine Substitution : Chlorinated analogs (e.g., CAS 893790-31-3) exhibit increased electrophilicity, which correlates with enhanced antibacterial and anti-inflammatory activities in related benzothiazines .

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